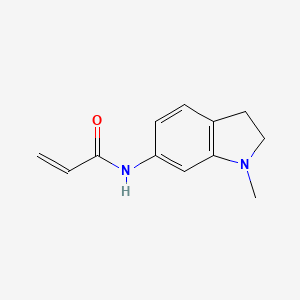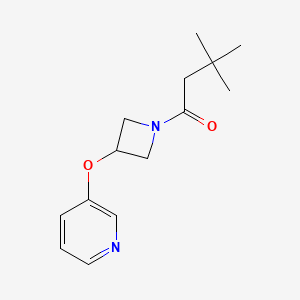
N-(1-Methyl-2,3-dihydroindol-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2,3-dihydroindol-6-yl)prop-2-enamide, commonly known as MDIPA, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. MDIPA is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. MDIPA has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
MDIPA acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by MDIPA leads to the modulation of various physiological processes such as pain, mood, appetite, and immune function. The exact mechanism of action of MDIPA is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
MDIPA has been shown to have a range of biochemical and physiological effects. For example, MDIPA has been shown to reduce pain perception and inflammation by activating the CB1 receptor. MDIPA has also been shown to have anxiolytic and mood-stabilizing effects by modulating the activity of the endocannabinoid system. Additionally, MDIPA has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDIPA in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation on various physiological processes. However, one of the limitations of using MDIPA is its potential for off-target effects and toxicity. Therefore, careful dosing and monitoring are required to ensure the safety and validity of the research results.
Future Directions
There are several future directions for the use of MDIPA in scientific research. One potential area of investigation is the role of the endocannabinoid system in the development and progression of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MDIPA may also be useful in investigating the potential therapeutic benefits of targeting the endocannabinoid system in these diseases. Additionally, further research is needed to understand the exact mechanism of action of MDIPA and its potential for off-target effects and toxicity.
Synthesis Methods
The synthesis of MDIPA involves the reaction of 1-methyl-2,3-dihydroindole-6-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The resulting propionyl derivative is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently dehydrated to yield MDIPA. The synthesis of MDIPA is a multi-step process that requires specialized equipment and expertise.
Scientific Research Applications
MDIPA has been used in various scientific research studies to investigate the role of the endocannabinoid system in different physiological processes. For example, MDIPA has been used to study the effects of CB1 receptor activation on pain perception and inflammation. MDIPA has also been used to investigate the role of the endocannabinoid system in mood regulation and anxiety.
properties
IUPAC Name |
N-(1-methyl-2,3-dihydroindol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)13-10-5-4-9-6-7-14(2)11(9)8-10/h3-5,8H,1,6-7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDTLQARGLFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylindolin-6-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)


![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)
![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)


